Ethyl 3-aminohexanoate
Overview
Description
Ethyl 3-aminohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to the third carbon of a hexanoate chain
Mechanism of Action
Target of Action
Ethyl 3-aminohexanoate is a unique chemical compound used in early discovery research
Mode of Action
It has been suggested that this compound may undergo transamination reactions . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient ketone or aldehyde, forming an amino acid . This process could potentially be involved in the interaction of this compound with its targets.
Biochemical Pathways
Given its potential to undergo transamination reactions , it may be involved in amino acid metabolism
Biochemical Analysis
Biochemical Properties
It is known that esters, a class of compounds to which Ethyl 3-aminohexanoate belongs, play significant roles in biochemical reactions . They are often involved in reactions with enzymes and proteins, contributing to various biological processes
Cellular Effects
Esters are known to have diverse effects on cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Esters like this compound can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Esters like this compound can be involved in various metabolic pathways, interacting with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-aminohexanoate can be synthesized through the esterification of 3-aminohexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-oxohexanoic acid or 3-oxohexanone.
Reduction: 3-aminohexanol or hexylamine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 3-aminohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Ethyl 3-aminohexanoate can be compared with other similar compounds such as:
This compound hydrochloride: A salt form with enhanced solubility in water.
Methyl 6-aminohexanoate: A similar ester with a different alkyl group.
3-aminohexanoic acid: The parent acid form of the compound.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical reactivity and solubility properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZKEFQZOZJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483299 | |
Record name | Ethyl 3-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59663-70-6 | |
Record name | Ethyl 3-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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